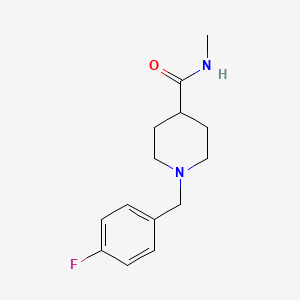
1-(4-fluorobenzyl)-N-methyl-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorobenzyl)-N-methyl-4-piperidinecarboxamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. This compound is also known as 4'-fluorococaine, and it has been used in various studies to explore its mechanism of action and potential applications.
作用机制
The mechanism of action of 1-(4-fluorobenzyl)-N-methyl-4-piperidinecarboxamide involves its interaction with the dopamine transporters in the brain. It has been shown to inhibit the reuptake of dopamine, which leads to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration is thought to be responsible for the stimulant effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-fluorobenzyl)-N-methyl-4-piperidinecarboxamide have been extensively studied. It has been shown to have a high affinity for dopamine transporters, which makes it a potential candidate for the treatment of various neurological disorders. Additionally, it has been shown to have stimulant effects, which may be responsible for its potential abuse liability.
实验室实验的优点和局限性
The advantages of using 1-(4-fluorobenzyl)-N-methyl-4-piperidinecarboxamide in lab experiments include its high affinity for dopamine transporters, which makes it a potential candidate for the treatment of various neurological disorders. Additionally, it has been used as a reference standard in the development of analytical methods for the detection of cocaine and its derivatives. The limitations of using this compound in lab experiments include its potential abuse liability and the specialized equipment and expertise required for its synthesis.
未来方向
There are several future directions for the use of 1-(4-fluorobenzyl)-N-methyl-4-piperidinecarboxamide in scientific research. One potential area of research is in the development of new treatments for neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Additionally, this compound may be used as a reference standard in the development of new analytical methods for the detection of cocaine and its derivatives. Finally, further studies may be conducted to explore the potential abuse liability of this compound and its effects on the brain and behavior.
合成方法
The synthesis of 1-(4-fluorobenzyl)-N-methyl-4-piperidinecarboxamide involves several steps. The first step involves the synthesis of 4-fluorobenzyl chloride, which is then reacted with N-methyl-4-piperidone to form the intermediate product. The intermediate product is then treated with an acid to form the final product, 1-(4-fluorobenzyl)-N-methyl-4-piperidinecarboxamide. The synthesis of this compound requires expertise in organic chemistry and specialized equipment.
科学研究应用
1-(4-fluorobenzyl)-N-methyl-4-piperidinecarboxamide has been used in various scientific studies to explore its potential applications. One of the areas where this compound has been extensively studied is in the field of neuroscience. It has been shown to have a high affinity for dopamine transporters, which makes it a potential candidate for the treatment of various neurological disorders. Additionally, it has been used as a reference standard in the development of analytical methods for the detection of cocaine and its derivatives.
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-16-14(18)12-6-8-17(9-7-12)10-11-2-4-13(15)5-3-11/h2-5,12H,6-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILPZTQWFNALGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol](/img/structure/B5985009.png)
![7-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5985016.png)
![4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine](/img/structure/B5985024.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5985026.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5985039.png)
![N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-2,2-dimethylpropanamide](/img/structure/B5985044.png)

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea](/img/structure/B5985065.png)
![3-[(cycloheptylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5985070.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5985076.png)
![3-{[(2-methoxyphenyl)amino]carbonyl}-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5985082.png)
